![molecular formula C13H22N4O2S2 B2961059 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane CAS No. 2309709-13-3](/img/structure/B2961059.png)
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
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Description
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane, also known as MPTD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MPTD is a heterocyclic compound that contains a diazepane ring, a pyrazole ring, and a tetrahydrothiophene ring.
Scientific Research Applications
Heterocyclic Chemistry and Synthesis Applications
Synthesis of Heterocyclic Sulfones : Research describes the synthesis of heterocyclic sulfones, including pyrazole fused analogues, via cycloaddition reactions, highlighting a method for creating complex heterocyclic structures that could be relevant to synthesizing derivatives of the compound you mentioned (Chaloner et al., 1992).
Ring Expansion to Nitrogen Heterocycles : Another study explores the use of 2-nitrothiophene derivatives in synthesizing nitrogen heterocycles, demonstrating the dichotomic behavior of sulfides and sulfones in reactions that might be analogous to potential transformations of your compound (Bianchi et al., 2007).
Cycloaddition for Cyclopropane Synthesis : The addition of diazo compounds to enantiopure sulfones, yielding cyclopropanes and optically pure pyrazolines, is discussed. This approach could be pertinent to understanding how your compound might undergo similar cycloaddition reactions (Cruz Cruz et al., 2009).
Multicomponent Reaction Synthesis : A study focusing on Ugi multicomponent reactions followed by intramolecular nucleophilic substitution offers a route to synthesize 1-sulfonyl 1,4-diazepan-5-ones. This method may provide a synthetic pathway applicable to compounds with structural similarities to your interest (Banfi et al., 2007).
properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S2/c1-15-10-13(9-14-15)21(18,19)17-5-2-4-16(6-7-17)12-3-8-20-11-12/h9-10,12H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFPUVSDOXXFQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane |
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